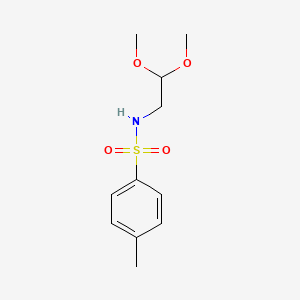

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4S/c1-9-4-6-10(7-5-9)17(13,14)12-8-11(15-2)16-3/h4-7,11-12H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQNRFLBFRHJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397236 | |

| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58754-95-3 | |

| Record name | N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide (CAS 58754-95-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characteristics of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, a key intermediate in organic synthesis.

Chemical Identity and Physicochemical Properties

This compound, also known as N-tosylaminoacetaldehyde dimethyl acetal, is a sulfonamide derivative. Its structure features a tosyl group attached to an aminoacetaldehyde dimethyl acetal moiety.

| Identifier | Value | Source |

| CAS Number | 58754-95-3 | [1][2] |

| Molecular Formula | C₁₁H₁₇NO₄S | [1][2] |

| Molecular Weight | 259.32 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | [1] |

| InChI Key | YSQNRFLBFRHJBP-UHFFFAOYSA-N | [1] |

| Physicochemical Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | White crystalline solid (predicted) | |

| Melting Point | 55-57 °C (for the related compound N-(2-hydroxyethyl)-4-methylbenzenesulfonamide) | [3] |

| Boiling Point | Data not available | |

| Solubility | Soluble in dichloromethane and methanol.[3] Very slightly soluble in water.[4] | [3][4] |

| Purity | >98% | [2] |

Synthesis and Experimental Protocols

The primary method for the synthesis of this compound is the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2,2-dimethoxyethylamine.[1] This is a standard nucleophilic substitution reaction at the sulfonyl group.

General Experimental Protocol

The following is a generalized experimental protocol based on standard procedures for sulfonamide synthesis.

Materials:

-

4-methylbenzenesulfonyl chloride (1.0 eq)

-

2,2-dimethoxyethylamine (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N) or Pyridine (1.5 - 2.0 eq)

-

1M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethoxyethylamine in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add triethylamine or pyridine to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride in anhydrous dichloromethane to the cooled amine solution dropwise over a period of 15-30 minutes, ensuring the temperature remains low.

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

-

Combine the organic layers and wash successively with 1M HCl (to remove excess base), saturated aqueous NaHCO₃ solution, and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure this compound.[1]

// Reactants reactant1 [label="4-Methylbenzenesulfonyl\nChloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reactant2 [label="2,2-Dimethoxyethylamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Triethylamine / Pyridine\nin Dichloromethane", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Reaction Conditions reaction_step [label="Nucleophilic Substitution\n0°C to Room Temp, 12-24h", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Intermediate Steps workup [label="Aqueous Work-up\n(HCl, NaHCO₃, Brine)", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification\n(Recrystallization or Chromatography)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Product product [label="N-(2,2-dimethoxyethyl)-4-\nmethylbenzenesulfonamide", shape=box, style="filled,rounded", fillcolor="#202124", fontcolor="#FFFFFF"];

// Workflow reactant1 -> reaction_step; reactant2 -> reaction_step; base -> reaction_step; reaction_step -> workup; workup -> purification; purification -> product; }

Caption: Functional groups and their synthetic potential.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound is classified with the following hazards.

| Hazard Category | GHS Classification |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |

| Hazardous to the Aquatic Environment (Chronic) | Category 4 |

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Avoid release to the environment.

References

In-Depth Technical Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide, with a focus on its molecular weight and structural characteristics.

Chemical Identity and Molecular Weight

This compound is a sulfonamide derivative with the chemical formula C11H17NO4S.[1] The compound is characterized by a 4-methyl group on the benzene ring and a dimethoxyethyl substituent.[1] Its molecular structure plays a key role in its chemical reactivity and potential biological activity.

The precise molecular weight of a compound is a critical parameter in experimental research and drug development, essential for accurate dosage calculations, stoichiometric analysis of chemical reactions, and interpretation of mass spectrometry data.

Summary of Molecular Data

| Property | Value | Source |

| Molecular Weight | 259.32 g/mol | [1][2] |

| Molecular Formula | C11H17NO4S | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 58754-95-3 | [1] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC | [1] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly available literature, a general synthetic approach can be inferred from standard organic chemistry principles.

General Synthesis Workflow

The synthesis of this compound would logically proceed via the reaction of 4-methylbenzenesulfonyl chloride (tosyl chloride) with 2,2-dimethoxyethan-1-amine. This is a standard method for the formation of sulfonamides.

References

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide chemical structure

An In-depth Technical Guide to N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound, a sulfonamide derivative with potential applications in pharmaceutical development and chemical biology.[1] This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

This compound is characterized by a 4-methylbenzenesulfonyl group bonded to the nitrogen atom of a 2,2-dimethoxyethylamine moiety.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Compound Identification:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 5695-94-3 |

| Molecular Formula | C₁₁H₁₇NO₄S |

| Molecular Weight | 259.32 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NCC(OC)OC |

| InChI Key | YSQNRFLBFRHJBP-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

| Property | Value |

| Appearance | Solid |

| Purity | >98.0% |

| Calculated LogP | 2.364 |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 4-methylbenzenesulfonyl chloride with 2,2-dimethoxyethylamine.[1] This reaction is a nucleophilic substitution at the sulfonyl group.

Figure 2: Synthetic pathway for this compound.

Detailed Experimental Protocol

Materials:

-

4-Methylbenzenesulfonyl chloride

-

2,2-Dimethoxyethylamine

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or another suitable base)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2-dimethoxyethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.[1]

Figure 3: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (sulfonamide) | ~3300 |

| C-H Stretch (aromatic) | 3000-3100 |

| S=O Stretch (asymmetric) | ~1350 |

| S=O Stretch (symmetric) | ~1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are essential for the unambiguous identification of the compound. While specific experimental data for the title compound is not available in the searched literature, predicted chemical shifts can be inferred based on its structure and data from similar compounds.

Expected ¹H NMR signals:

-

A singlet for the methyl protons of the tosyl group.

-

Two doublets for the aromatic protons of the para-substituted benzene ring.

-

A triplet for the N-H proton of the sulfonamide.

-

A doublet for the methylene protons adjacent to the nitrogen.

-

A triplet for the methine proton of the dimethoxyethyl group.

-

A singlet for the methoxy protons.

Expected ¹³C NMR signals:

-

A signal for the methyl carbon of the tosyl group.

-

Four signals for the aromatic carbons.

-

A signal for the methylene carbon adjacent to the nitrogen.

-

A signal for the methine carbon of the dimethoxyethyl group.

-

A signal for the methoxy carbons.

Potential Applications

Sulfonamide derivatives are a well-established class of compounds with a broad range of biological activities. This compound holds potential for various applications:

-

Pharmaceutical Development: It can serve as a scaffold or lead compound for the design and synthesis of new therapeutic agents, particularly antibacterial agents.[1]

-

Chemical Biology: This compound can be utilized as a tool to study enzyme inhibition and other biological mechanisms.[1]

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not provided in the search results, general safety precautions for sulfonamide derivatives should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in medicinal chemistry and chemical biology. This guide provides a summary of its chemical properties and a general methodology for its preparation. Further experimental studies are required to fully elucidate its physicochemical and biological properties.

References

An In-depth Technical Guide on the Spectroscopic and Synthetic Aspects of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data and a plausible synthetic protocol for the compound N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide. Due to the absence of experimentally derived NMR spectra in publicly available literature, this guide presents predicted ¹H and ¹³C NMR data. These predictions are based on established chemical shift theory and spectral data of analogous structures. The experimental protocols are compiled from established methods for the synthesis of sulfonamides and NMR sample preparation.

Compound Overview

This compound is a sulfonamide derivative. The core structure consists of a p-toluenesulfonyl group attached to a 2,2-dimethoxyethylamine moiety. Sulfonamides are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities.

Molecular Structure:

Chemical Structure of this compound.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions were generated using computational models and are intended to serve as a reference for experimental verification.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 | d | 2H | Ar-H (ortho to SO₂) |

| 7.30 | d | 2H | Ar-H (meta to SO₂) |

| 5.20 | t | 1H | NH |

| 4.40 | t | 1H | CH(OCH₃)₂ |

| 3.35 | s | 6H | OCH₃ |

| 3.10 | q | 2H | NCH₂ |

| 2.42 | s | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 143.5 | Ar-C (ipso to SO₂) |

| 137.0 | Ar-C (ipso to CH₃) |

| 129.7 | Ar-CH (meta to SO₂) |

| 127.2 | Ar-CH (ortho to SO₂) |

| 102.5 | CH(OCH₃)₂ |

| 54.0 | OCH₃ |

| 45.0 | NCH₂ |

| 21.5 | Ar-CH₃ |

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and NMR analysis of this compound based on general laboratory practices for similar compounds.[1]

Synthesis of this compound

This procedure describes a standard method for the synthesis of sulfonamides via the reaction of a sulfonyl chloride with an amine.[1]

Materials:

-

p-Toluenesulfonyl chloride

-

2,2-Dimethoxyethylamine

-

Triethylamine (or other suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethoxyethylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of p-toluenesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled amine solution dropwise over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Synthetic Workflow for this compound.

NMR Sample Preparation and Data Acquisition

This section outlines a general procedure for preparing a sample for NMR analysis.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube (5 mm)

-

Pasteur pipette

-

Cotton or glass wool plug

Procedure:

-

Weigh the appropriate amount of the purified compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.

-

Gently swirl or sonicate the vial to ensure the sample is completely dissolved.

-

If any solid particles are present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.

-

Cap the NMR tube securely.

-

Wipe the outside of the NMR tube with a tissue dampened with isopropanol or acetone to remove any fingerprints or dust.

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. Typical parameters for a 400 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds for ¹H NMR and 2-5 seconds for ¹³C NMR.

NMR Sample Preparation and Analysis Workflow.

Conclusion

This technical guide provides predicted ¹H and ¹³C NMR data and a plausible synthetic route for this compound. The information presented herein is intended to support researchers in the synthesis, characterization, and further development of this and related sulfonamide compounds. Experimental verification of the predicted NMR data is highly recommended for any future studies.

References

An In-depth Technical Guide to the FTIR Spectrum of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectrum for N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide. The information is tailored for researchers, scientists, and professionals in drug development, offering a predictive peak analysis, experimental protocols for spectral acquisition, and a logical visualization of the molecule's vibrational characteristics.

Predicted FTIR Spectrum and Peak Assignments

The table below summarizes the expected absorption bands, their intensities, and the corresponding molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium - Weak | C-H Stretch | Aromatic Ring (C₆H₄) |

| 2980 - 2850 | Medium | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (CH₃, CH₂, CH) |

| ~2830 | Medium | C-H Stretch (Symmetric) | Methoxy (-OCH₃) |

| 1600 - 1585 | Medium - Weak | C=C Stretch (in-ring) | Aromatic Ring |

| 1500 - 1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1345 - 1315 | Strong | S=O Asymmetric Stretch | Sulfonamide (-SO₂N<) |

| 1170 - 1150 | Strong | S=O Symmetric Stretch | Sulfonamide (-SO₂N<) |

| 1150 - 1050 | Strong | C-O-C Asymmetric Stretch | Dimethoxy Acetal |

| 930 - 900 | Medium | S-N Stretch | Sulfonamide (-SO₂N<) |

| 850 - 800 | Strong | C-H Out-of-Plane Bend | p-Disubstituted Benzene |

Interpretation of Key Peaks:

-

Aromatic Region: The presence of a p-substituted benzene ring is confirmed by weak C-H stretching bands just above 3000 cm⁻¹[1][2][3][4], two C=C stretching bands in the 1600-1400 cm⁻¹ region[1][2][3][4], and a strong C-H out-of-plane bending absorption between 850-800 cm⁻¹[3].

-

Sulfonamide Group: The most characteristic signals for the sulfonamide moiety are two strong bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, expected around 1330 cm⁻¹ and 1160 cm⁻¹, respectively[5][6][7][8]. The S-N stretching vibration provides another indicator, typically appearing in the 930-900 cm⁻¹ range[6][9].

-

Aliphatic and Methoxy Groups: Aliphatic C-H stretching vibrations from the methyl and dimethoxyethyl groups will appear as medium-intensity bands just below 3000 cm⁻¹[3]. A key feature of the methoxy groups is a distinct symmetric C-H stretch near 2830 cm⁻¹[10]. The ether linkages in the dimethoxyethyl group will produce a very strong and prominent C-O-C stretching band in the 1150-1050 cm⁻¹ region, which may overlap with the symmetric S=O stretch[10][11][12][13].

Experimental Protocols for FTIR Spectroscopy

The acquisition of a high-quality FTIR spectrum of this compound, which is likely a solid at room temperature, can be achieved using several standard methods. The two most common are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: KBr Pellet Transmission Method

This classic technique involves dispersing the sample within a solid matrix that is transparent to infrared radiation.

-

Sample Preparation:

-

Finely grind approximately 1-2 mg of the solid sample using a clean agate mortar and pestle to reduce particle size and minimize light scattering[14].

-

Add 100-200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) powder to the mortar. KBr is hygroscopic and should be stored in an oven.

-

Thoroughly mix the sample and KBr until a homogenous, fine powder is obtained[15].

-

-

Pellet Formation:

-

Transfer the mixture to a pellet die assembly.

-

Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet[15].

-

-

Spectral Acquisition:

-

Place the KBr pellet into the sample holder of the FTIR spectrometer.

-

Collect a background spectrum using a blank KBr pellet or an empty sample compartment to account for atmospheric H₂O and CO₂[16].

-

Collect the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹). The final spectrum is automatically ratioed against the background.

-

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation and is suitable for a wide range of solids and liquids.

-

Sample Preparation:

-

Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. This can be done by wiping it with a solvent-moistened cloth (e.g., isopropanol) and allowing it to dry completely.

-

-

Spectral Acquisition:

-

Collect a background spectrum with the clean, empty ATR crystal to correct for environmental and instrumental conditions[17].

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface[15][17].

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Insufficient contact will result in a weak spectrum.

-

Collect the sample spectrum. The instrument's software will perform the ATR correction to generate a spectrum that is comparable to a transmission spectrum.

-

Visualization of Molecular Vibrations

The following diagrams illustrate the logical connections between the structural components of this compound and their corresponding vibrational regions in the FTIR spectrum.

Caption: Logical map of functional groups to their FTIR signals.

Caption: Standard workflow for FTIR spectral analysis.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 5. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. znaturforsch.com [znaturforsch.com]

- 7. ripublication.com [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 14. eng.uc.edu [eng.uc.edu]

- 15. drawellanalytical.com [drawellanalytical.com]

- 16. jascoinc.com [jascoinc.com]

- 17. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Mass spectrometry fragmentation pattern of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

Abstract

This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of this compound. The structural characteristics of this molecule, which contains a tosyl group, a sulfonamide linkage, and a dimethoxyethyl moiety, suggest a complex and informative fragmentation pathway under mass spectrometric conditions. This document outlines the most probable fragmentation mechanisms, presents the data in a clear tabular format, and provides detailed experimental protocols for both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry. A visual representation of the proposed fragmentation pathway is also included to aid in the interpretation of the data. This guide is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Proposed Fragmentation Pathway

The fragmentation of this compound (Molecular Weight: 259.32 g/mol ) is anticipated to proceed through several key pathways, primarily involving the cleavage of the sulfonamide bond, fragmentation of the tosyl group, and reactions within the dimethoxyethyl side chain.

The primary fragmentation events are predicted to be:

-

Formation of the Tosyl Cation: Cleavage of the S-N bond is a common fragmentation pathway for sulfonamides, leading to the formation of a stable tosyl cation at m/z 155. This fragment can further lose SO2 to yield a tolyl cation at m/z 91.

-

Loss of a Methoxy Group: The dimethoxyethyl moiety can undergo alpha-cleavage, resulting in the loss of a methoxy radical (•OCH3) to form a fragment at m/z 228.

-

Cleavage of the N-C Bond: Fragmentation can also occur at the bond between the nitrogen and the ethyl chain, leading to the formation of a fragment at m/z 172.

-

Formation of the Dimethoxyethyl Cation: Cleavage of the N-C bond can also result in the formation of the dimethoxyethyl cation at m/z 89.

Quantitative Fragmentation Data

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their hypothetical relative intensities.

| Fragment Ion Description | Proposed Structure | m/z (Da) | Relative Intensity (%) |

| Molecular Ion [M]+• | [C11H17NO4S]+• | 259 | 20 |

| Loss of •OCH3 | [M - OCH3]+ | 228 | 40 |

| Tosyl Cation | [C7H7SO2]+ | 155 | 100 |

| Tolyl Cation | [C7H7]+ | 91 | 85 |

| Dimethoxyethyl Cation | [C4H9O2]+ | 89 | 60 |

| Loss of C4H9O2• | [M - C4H9O2]+ | 170 | 30 |

Experimental Protocols

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A 1 mg/mL solution of this compound was prepared in methanol.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electron ionization source was used.

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Inlet System: The sample was introduced via a direct insertion probe.

-

Mass Range: m/z 50-500.

-

Scan Rate: 1 scan/second.

-

Data Acquisition: The data was acquired in full scan mode to observe all fragment ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: A 10 µg/mL solution of this compound was prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization source was used.

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Mass Range: m/z 50-500.

-

Collision Energy (for MS/MS): A collision energy ramp of 10-40 eV was used to induce fragmentation of the protonated molecule [M+H]+.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound.

Caption: Proposed EI fragmentation pathway for the title compound.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides valuable insights into its structural components. The dominant fragments are expected to arise from the stable tosyl cation and subsequent loss of sulfur dioxide, as well as characteristic losses from the dimethoxyethyl side chain. The provided experimental protocols offer a starting point for the empirical analysis of this compound. This theoretical guide serves as a robust framework for interpreting the mass spectrum of this molecule and similar sulfonamide derivatives.

An In-depth Technical Guide on the Solubility of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

This technical guide provides a comprehensive overview of the solubility characteristics of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide in key organic solvents: methanol, ethanol, and dimethyl sulfoxide (DMSO). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It details the qualitative solubility, a general experimental protocol for quantitative determination, and relevant biological pathway information for sulfonamides.

Solubility Profile

This compound is a sulfonamide derivative with a molecular formula of C₁₁H₁₇NO₄S.[1] Its structure, featuring both hydrophilic (sulfonamide and dimethoxy groups) and hydrophobic (aromatic methyl group) moieties, results in an amphiphilic character.[1] This compound demonstrates significant solubility in polar organic solvents, particularly those capable of forming hydrogen bonds.[1]

Table 1: Qualitative Solubility of this compound

| Solvent | Solvent Type | Qualitative Solubility | Primary Interactions |

| Methanol | Polar Protic | Moderate | Hydrogen bonding, dipole-dipole interactions[1] |

| Ethanol | Polar Protic | Moderate (Inferred) | Hydrogen bonding, dipole-dipole interactions |

| DMSO | Polar Aprotic | Excellent | Hydrogen bonding, dipole-dipole interactions[1] |

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for the quantitative determination of the solubility of this compound. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

2.1. Materials and Equipment

-

This compound (solid)

-

Methanol (analytical grade)

-

Ethanol (analytical grade)

-

Dimethyl sulfoxide (DMSO, analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to separate vials containing a known volume of methanol, ethanol, and DMSO, respectively. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the filtered saturated solutions using a suitable analytical method such as HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the analysis of the standard solutions.

-

Use the calibration curve to determine the concentration of the compound in the saturated solutions. This concentration represents the solubility at the specified temperature.

-

2.3. Data Reporting The solubility should be reported in units such as grams per liter (g/L) or moles per liter (mol/L) at the specified temperature.

Visualizations

3.1. Experimental Workflow for Solubility Determination

Caption: Experimental workflow for determining solubility.

3.2. General Antibacterial Signaling Pathway of Sulfonamides

Caption: General mechanism of action of sulfonamides.

References

Unraveling the Inhibitory Potential: A Technical Guide to the Mechanism of Action of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific experimental data on the enzyme inhibitory activity and mechanism of action of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is not extensively available in peer-reviewed literature. This guide, therefore, presents a hypothesized mechanism of action based on the well-established activities of structurally related sulfonamide compounds. The experimental protocols and potential signaling pathway interactions described herein are based on established methodologies for characterizing sulfonamide-based enzyme inhibitors.

Introduction: The Sulfonamide Scaffold and Enzyme Inhibition

This compound belongs to the sulfonamide class of chemical compounds, a scaffold renowned for its diverse biological activities.[1] Sulfonamides are prominent as inhibitors of several key enzymes, most notably carbonic anhydrases and dihydropteroate synthase.[2][3][4][5] The core structure, featuring a sulfonyl group directly attached to a nitrogen atom, is crucial for their interaction with enzyme active sites. The substituents on both the aromatic ring and the sulfonamide nitrogen play a significant role in determining the potency and selectivity of inhibition.[2][6]

Given the structural features of this compound, a primary hypothesized mechanism of action is the inhibition of carbonic anhydrase (CA). This family of zinc-containing metalloenzymes plays a critical role in various physiological processes, making them attractive therapeutic targets.[7]

Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides are classic inhibitors of CAs and typically function by coordinating to the zinc ion in the enzyme's active site.[7][8]

The proposed binding mechanism for this compound involves:

-

Zinc Binding: The deprotonated sulfonamide nitrogen directly coordinates with the Zn(II) ion, displacing a water molecule or hydroxide ion that is essential for the catalytic activity.

-

Hydrogen Bonding: The sulfonyl oxygens can form hydrogen bonds with amino acid residues within the active site, such as the side chain of threonine.

-

Hydrophobic Interactions: The 4-methylbenzenesulfonyl group and the N-(2,2-dimethoxyethyl) substituent likely engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site cavity. These interactions contribute to the overall binding affinity and can influence isoform selectivity.[2][8]

The inhibition of carbonic anhydrase can have significant downstream effects on cellular signaling and physiological processes. For instance, inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, can disrupt pH regulation in the tumor microenvironment, leading to apoptosis and reduced tumor growth.

Quantitative Data on Structurally Related Benzenesulfonamide Inhibitors

While specific quantitative data for this compound is unavailable, the following table summarizes inhibitory constants (Ki) for various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data illustrates the range of potencies and selectivities achievable with this compound class.

| Compound Class | Target Isoform | Ki (nM) | Reference |

| Benzenesulfonamides with triazine moieties | hCA I | 51.67 ± 4.76 | [9] |

| hCA II | 40.35 ± 5.74 | [9] | |

| Thiazolone-benzenesulfonamides | hCA IX | 10.93 - 25.56 | [10] |

| Phenylureidobenzenesulfonamides | hCA IX | 2.59 | [9] |

| hCA XII | 7.64 | [9] | |

| Quinazoline benzenesulfonamides | hCA IX | 13.0 - 40.7 | [9] |

| hCA XII | 8.0 - 10.8 | [9] |

Experimental Protocols for Determining Enzyme Inhibition

To empirically determine the inhibitory activity and mechanism of this compound against a target enzyme like carbonic anhydrase, the following experimental protocols can be employed.

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase, which is inhibited in the presence of a sulfonamide.

Materials:

-

Purified human carbonic anhydrase (e.g., hCA II)

-

This compound

-

4-Nitrophenyl acetate (NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the inhibitor in DMSO.

-

Prepare a stock solution of NPA in acetonitrile or DMSO.

-

Prepare a working solution of hCA II in Tris-HCl buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add Tris-HCl buffer.

-

Add varying concentrations of the inhibitor (dissolved in DMSO) to the test wells. Add an equivalent volume of DMSO to the control wells.

-

Add the hCA II working solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the NPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 10-15 minutes. The rate of 4-nitrophenol formation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the kinetic curves.

-

Plot the percentage of enzyme inhibition versus the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies at varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Dixon plots.

-

Visualizations

Experimental Workflow for Enzyme Inhibition Analysis

Caption: Workflow for determining enzyme inhibition kinetics.

Hypothesized Signaling Pathway Disruption by Carbonic Anhydrase IX Inhibition in Cancer Cells

Caption: Disruption of pH regulation in cancer cells by CAIX inhibition.

References

- 1. Buy this compound | 58754-95-3 [smolecule.com]

- 2. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative structure-activity relationship studies of a series of sulfa drugs as inhibitors of Pneumocystis carinii dihydropteroate synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in dihydropteroate synthase inhibition by sulfanilamides. Comparison with the antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Prospective Biological Activity of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the potential biological activities of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide based on the known activities of the broader sulfonamide class of compounds and structurally related molecules. As of the date of this publication, specific experimental data on the biological activity of this compound is not publicly available. The experimental protocols and potential signaling pathways described herein are therefore predictive and intended to serve as a foundational guide for future research.

Introduction

This compound is a chemical compound belonging to the sulfonamide class, a group of molecules renowned for their diverse and significant biological activities.[1] The core structure, featuring a sulfonyl group attached to an amine, is a key pharmacophore present in a wide array of therapeutic agents.[1] While this specific molecule remains under-investigated, its structural motifs suggest a range of potential pharmacological applications, from antimicrobial and anticancer to enzyme inhibition. This guide aims to consolidate the plausible biological activities, propose relevant experimental methodologies for their investigation, and outline potential mechanisms of action.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential ADME (absorption, distribution, metabolism, and excretion) profile and for designing relevant biological assays.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₄S | [1][2] |

| Molecular Weight | 259.32 g/mol | [2] |

| CAS Number | 58754-95-3 | [2] |

| Synonyms | N-tosylaminoacetaldehyde-dimethylacetal | [3] |

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on sulfonamide-containing compounds, this compound is predicted to exhibit several biological activities.

Anticancer Activity

Sulfonamides are a well-established class of anticancer agents.[4] Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of cellular signaling pathways critical for cancer cell proliferation and survival.

-

Carbonic Anhydrase Inhibition: A primary target for many sulfonamides is the family of carbonic anhydrase (CA) enzymes.[4][5][6] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[4] Inhibition of these enzymes can disrupt pH regulation in cancer cells, leading to apoptosis.

-

Kinase Inhibition: The sulfonamide moiety can serve as a scaffold for the design of kinase inhibitors.[7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. By targeting specific kinases involved in cell cycle progression or survival pathways, sulfonamide derivatives can exert potent anticancer effects.

-

Cell Cycle Arrest and Apoptosis: Structurally similar compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells.[4] This is often a downstream effect of enzyme inhibition or pathway disruption.

A proposed signaling pathway for the potential anticancer activity of this compound is depicted below.

Caption: Potential anticancer signaling pathways targeted by this compound.

Antibacterial Activity

The sulfonamide scaffold is historically significant in the development of antibacterial agents.[8] The primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[8] Folic acid is a vital precursor for the synthesis of nucleotides and amino acids, and its depletion is bacteriostatic.

Caption: Proposed mechanism of antibacterial action via inhibition of the folic acid synthesis pathway.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, a series of in vitro and in vivo experiments would be necessary. The following are detailed, yet generalized, protocols for key assays.

In Vitro Anticancer Activity

4.1.1. Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Methodology:

-

Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for 24, 48, and 72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the half-maximal inhibitory concentration (IC50) values.

-

4.1.2. Carbonic Anhydrase Inhibition Assay

-

Objective: To assess the inhibitory activity of the compound against specific carbonic anhydrase isoforms (e.g., hCA II, IX, XII).

-

Methodology (Stopped-Flow CO₂ Hydration Assay):

-

Prepare a buffer solution (e.g., Tris-HCl) containing the purified CA isoenzyme and a pH indicator.

-

Prepare a CO₂-saturated solution.

-

Mix the enzyme/indicator solution with the CO₂ solution in a stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of CO₂ hydration.

-

Repeat the experiment in the presence of varying concentrations of this compound.

-

Calculate the inhibition constant (Ki) from the dose-response curves.

-

4.1.3. Kinase Inhibition Assay

-

Objective: To screen the compound for inhibitory activity against a panel of kinases.

-

Methodology (e.g., ADP-Glo™ Kinase Assay):

-

Set up kinase reactions containing the target kinase, substrate, ATP, and varying concentrations of the test compound.

-

After incubation, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.

-

Measure the luminescence, which is proportional to the amount of ADP formed and thus to the kinase activity.

-

Determine the IC50 values for active compounds.

-

Caption: A generalized experimental workflow for evaluating the biological activity of this compound.

In Vitro Antibacterial Activity

4.2.1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays

-

Objective: To determine the lowest concentration of the compound that inhibits visible growth (MIC) and kills (MBC) a specific bacterium.

-

Methodology (Broth Microdilution):

-

Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate bacterial growth medium.

-

Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

To determine the MBC, subculture aliquots from the wells with no visible growth onto agar plates.

-

The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich sulfonamide family. Based on extensive data from analogous compounds, it holds significant potential as an anticancer and antibacterial agent. The proposed mechanisms of action, primarily centered around the inhibition of key enzymes such as carbonic anhydrases, kinases, and dihydropteroate synthase, provide a solid foundation for future research.

The immediate next steps should involve the synthesis and purification of this compound, followed by a comprehensive in vitro screening campaign as outlined in this guide. Positive hits from these initial assays would warrant further investigation into its mechanism of action using cell-based assays and subsequent evaluation in preclinical in vivo models. The data generated from these studies will be crucial in determining the therapeutic potential of this promising compound.

References

- 1. Buy this compound | 58754-95-3 [smolecule.com]

- 2. calpaclab.com [calpaclab.com]

- 3. N-(2,2-Dimethoxyethyl)-4 -methylbenzenesulfonamide Supplier in Mumbai, N-(2,2-Dimethoxyethyl)-4 -methylbenzenesulfonamide Trader, Maharashtra [chemicalmanufacturers.in]

- 4. Buy N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide | 1404367-16-3 [smolecule.com]

- 5. 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as inhibitors of carbonic anhydrase isozymes I, II, VII, and XIII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. juniperpublishers.com [juniperpublishers.com]

A Technical Guide to the Potential Therapeutic Targets of N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide and Related Sulfonamides

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide is a chemical entity belonging to the sulfonamide class, a group of compounds renowned for their broad therapeutic applications. While specific biological data for this particular molecule is not extensively documented in publicly available literature, its core structure provides a strong basis for predicting its potential therapeutic targets. This whitepaper explores these potential targets by drawing on the well-established pharmacology of the sulfonamide functional group. The primary focus will be on two major enzyme families known to be inhibited by sulfonamides: Carbonic Anhydrases (CAs) and Dihydropteroate Synthase (DHPS). This document provides an in-depth overview of these targets, associated quantitative data from related compounds, detailed experimental protocols for target validation, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

This compound is a sulfonamide derivative with the chemical formula C₁₁H₁₇NO₄S.[1] Its structure is characterized by a central sulfonamide functional group (-S(=O)₂-N-), which is a key pharmacophore in a wide range of clinically used drugs. The broader sulfonamide class of drugs has been instrumental in treating various conditions, from bacterial infections to cancer and glaucoma.[2] The therapeutic versatility of sulfonamides stems from their ability to mimic the transition state of enzymatic reactions or to bind with high affinity to the active sites of specific enzymes.

Given the structural similarity to other biologically active sulfonamides, it is hypothesized that this compound could serve as a lead compound for developing novel inhibitors against established sulfonamide targets.[1]

Primary Potential Therapeutic Target: Carbonic Anhydrases (CAs)

The sulfonamide group is the archetypal inhibitor of zinc-containing carbonic anhydrase (CA) enzymes. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, fluid secretion, and biosynthesis. Dysregulation of CA activity is implicated in several diseases, making them a prime therapeutic target.

Role of Carbonic Anhydrases in Disease

-

Glaucoma: CA inhibitors reduce the secretion of aqueous humor in the eye, thereby lowering intraocular pressure.

-

Cancer: Tumor-associated CA isoforms, particularly CA IX and CA XII, are overexpressed in many hypoxic tumors.[3] They contribute to the acidification of the tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.[3] Inhibiting these CAs can disrupt tumor growth and enhance the efficacy of conventional cancer treatments.[3]

-

Epilepsy and Altitude Sickness: By modulating pH and CO₂ levels in the central nervous system, CA inhibitors can have anticonvulsant effects and help acclimatize to high altitudes.

Quantitative Data: Inhibition of CA Isoforms by Representative Sulfonamides

The following table summarizes the inhibitory activity (Ki) of a standard clinical CA inhibitor, Acetazolamide, against various human CA isoforms. This data serves as a benchmark for the potential activity of novel sulfonamide compounds.

| Compound | CA Isoform | Inhibition Constant (Ki) (nM) |

| Acetazolamide | hCA I | 250 |

| Acetazolamide | hCA II | 12 |

| Acetazolamide | hCA IX | 25 |

| Acetazolamide | hCA XII | 5.7 |

Data is representative and compiled from various pharmacological studies.

Signaling Pathway: Role of CA IX in Tumor Microenvironment

The diagram below illustrates how tumor-associated Carbonic Anhydrase IX (CA IX) contributes to the regulation of pH in the tumor microenvironment, a critical factor for cancer cell survival and proliferation.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol describes a common method for measuring the inhibition of CA activity using a stopped-flow spectrophotometer.

-

Principle: The assay measures the rate of CO₂ hydration by monitoring the change in pH using a colorimetric indicator. The esterase activity of CA, using 4-nitrophenyl acetate (NPA) as a substrate, is an alternative, simpler assay.

-

Materials:

-

Purified CA isoenzyme

-

HEPES buffer (pH 7.4)

-

4-Nitrophenyl acetate (NPA) substrate

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

Add 20 µL of the CA enzyme solution to each well of a 96-well plate.

-

Add 20 µL of the test compound dilution (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 160 µL of the NPA substrate solution to each well.

-

Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes. The rate of 4-nitrophenol formation is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

-

Secondary Potential Therapeutic Target: Dihydropteroate Synthase (DHPS)

The sulfonamide core is also the basis for the "sulfa" class of antibacterial drugs. These drugs function by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

Role of Dihydropteroate Synthase in Microbes

-

Folate Synthesis: Bacteria and some protozoa cannot uptake folic acid from their environment and must synthesize it de novo. Folic acid is a precursor to tetrahydrofolate, a cofactor essential for the synthesis of nucleic acids (DNA and RNA) and some amino acids.

-

Mechanism of Inhibition: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS. They act as competitive inhibitors, binding to the active site of DHPS and blocking the synthesis of dihydropteroate, a crucial intermediate in the folate pathway. This leads to bacteriostasis (inhibition of growth and reproduction).

Quantitative Data: Inhibition of DHPS by Representative Sulfonamides

The following table shows the inhibitory activity of common sulfa drugs against DHPS from Escherichia coli.

| Compound | Target Organism | IC₅₀ (µM) |

| Sulfamethoxazole | E. coli DHPS | 1.2 |

| Sulfanilamide | E. coli DHPS | 3.5 |

| Dapsone | E. coli DHPS | 0.8 |

Data is representative and compiled from various microbiological studies.

Metabolic Pathway: Bacterial Folate Synthesis

The diagram below outlines the key steps in the bacterial folate synthesis pathway and the point of inhibition by sulfonamides.

Experimental Protocol: DHPS Inhibition Assay

This protocol describes a common method for assessing the inhibition of DHPS.

-

Principle: The assay measures the production of dihydropteroate from PABA and dihydropterin pyrophosphate. The remaining PABA can be quantified colorimetrically after a diazotization reaction.

-

Materials:

-

Recombinant DHPS enzyme

-

Tris-HCl buffer (pH 8.0) containing MgCl₂ and DTT

-

Dihydropterin pyrophosphate

-

Para-aminobenzoic acid (PABA)

-

Test compound dissolved in DMSO

-

Trichloroacetic acid (TCA) to stop the reaction

-

Sodium nitrite, ammonium sulfamate, and N-(1-naphthyl)ethylenediamine (for colorimetric detection)

-

-

Procedure:

-

Add buffer, DHPS enzyme, and the test compound to a microcentrifuge tube and pre-incubate.

-

Initiate the reaction by adding the substrates (PABA and dihydropterin pyrophosphate).

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding TCA.

-

Centrifuge to pellet the precipitated protein.

-

Transfer the supernatant to a new plate.

-

Add sodium nitrite, followed by ammonium sulfamate, and finally N-(1-naphthyl)ethylenediamine to the supernatant.

-

Measure the absorbance at 540 nm. The absorbance is inversely proportional to DHPS activity.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of PABA.

-

Calculate the amount of PABA consumed in each reaction.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

General Experimental Workflow for Target Screening

The following diagram illustrates a typical workflow for screening a novel compound like this compound against a panel of potential targets.

References

N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide as a carbonic anhydrase inhibitor

An In-depth Technical Guide: N-(2,2-dimethoxyethyl)-4-methylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor

Disclaimer: As of the latest available data, there is no specific research published on "this compound" as a carbonic anhydrase inhibitor. Therefore, this technical guide has been constructed as a representative whitepaper. It utilizes established data from well-characterized sulfonamide-based carbonic anhydrase inhibitors, such as Acetazolamide, Dorzolamide, and Brinzolamide, to illustrate the scientific framework, experimental protocols, and data presentation that would be essential for evaluating the specified compound.

Introduction: The Role of Sulfonamides in Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] They catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons (H⁺), a reaction essential for pH homeostasis, CO₂ transport, respiration, and various metabolic pathways.[3][4] There are at least 15 known isoforms in mammals, some of which are cytosolic (e.g., CA I, CA II), membrane-bound (e.g., CA IV, CA IX, CA XII), or mitochondrial (e.g., CA V).[4]

The sulfonamide group (R-SO₂NH₂) is a cornerstone pharmacophore for the inhibition of carbonic anhydrase. These inhibitors function by coordinating to the zinc ion within the enzyme's active site, preventing the binding of substrate molecules.[5] Due to their role in pathological conditions such as glaucoma, edema, epilepsy, and cancer, CA inhibitors are a significant area of drug development.[6][7] This guide outlines the typical characterization of a novel sulfonamide compound, using this compound as a model, and presents data from established inhibitors to provide a comprehensive overview.

Quantitative Data on Representative Sulfonamide CA Inhibitors

The inhibitory potency of a compound against various CA isoforms is a critical determinant of its therapeutic potential and selectivity. This data is typically presented as IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or Kᵢ (the inhibition constant). Below are tables summarizing inhibition data for well-known sulfonamide inhibitors against key human carbonic anhydrase (hCA) isoforms.

Table 1: Inhibition Constants (Kᵢ) of Selected Sulfonamides Against hCA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| Acetazolamide | 6.76[8] | 5.85[8] | 30[9] | 39.1 (for a derivative)[10] |

| Brinzolamide | - | 3.19 (IC₅₀)[11] | - | 0.8 |

| Dorzolamide | Weak inhibitor[12] | 8 (Kᵢ at 37°C)[13] | - | - |

| Zonisamide | - | 35.2[9] | - | - |

Table 2: IC₅₀ Values of Acetazolamide Against Various hCA Isoforms

| Compound | hCA I (IC₅₀, µM) | hCA II (IC₅₀, µM) | hCA IX (IC₅₀, µg/mL) | hCA XII (IC₅₀, µg/mL) |

| Acetazolamide | 6.07[14] | - | - | - |

| Acetazolamide | - | - | - | - |

(Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison requires standardized assays.)

Experimental Protocols

To determine the inhibitory activity of a compound like this compound, standardized biochemical assays are employed.

Stopped-Flow CO₂ Hydration Assay (Gold Standard)

This method directly measures the physiological catalytic activity of CAs.[15] It uses a stopped-flow spectrophotometer to rapidly mix a CO₂-saturated solution with a buffer solution containing the CA enzyme and a pH indicator.[16][17] The rate of pH change, reflecting H⁺ production, is monitored over time.

Methodology:

-

Reagent Preparation:

-

Buffer A: A pH-sensitive indicator (e.g., pyranine) in a suitable buffer (e.g., HEPES).[18]

-

Buffer B: A solution saturated with CO₂ gas.[18]

-

Enzyme Solution: Purified CA isoform is dissolved in the appropriate buffer.

-

Inhibitor Solution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.

-

-

Procedure:

-

The enzyme and inhibitor solutions are pre-incubated for a set period (e.g., 15 minutes) at a controlled temperature.

-

The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated buffer.

-

The change in absorbance or fluorescence of the pH indicator is recorded over a short time frame (milliseconds to seconds).[18]

-

The initial rate of the reaction is calculated from the slope of the progress curve.

-

-

Data Analysis:

-

Inhibition constants (Kᵢ) are determined by measuring the reaction rates at various inhibitor and substrate concentrations and fitting the data to the Michaelis-Menten equation for competitive inhibition.

-

Colorimetric Esterase Activity Assay

This is a high-throughput-compatible method that relies on the esterase activity of carbonic anhydrase.[6][7] The enzyme catalyzes the hydrolysis of a chromogenic ester substrate, such as p-nitrophenyl acetate (p-NPA), to produce a colored product, p-nitrophenol, which can be measured spectrophotometrically.[6]

Methodology:

-

Reagents and Materials:

-

Assay Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.5).[6]

-

CA Enzyme Stock Solution: Purified human or bovine CA dissolved in cold assay buffer.[6]

-

Substrate Solution: p-Nitrophenyl acetate (p-NPA) dissolved in an organic solvent like DMSO or acetonitrile.[6]

-

Inhibitor Solutions: A range of concentrations of the test compound and a known inhibitor (e.g., Acetazolamide) as a positive control.[19]

-

96-well microplate and a microplate reader capable of kinetic measurements at 405 nm.[19]

-

-

Procedure:

-

To the wells of a 96-well plate, add the assay buffer, the inhibitor solution (or vehicle for control), and the CA enzyme working solution.[19]

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for enzyme-inhibitor binding.[6][19]

-

Initiate the reaction by adding the p-NPA substrate solution to all wells.[6]

-

Immediately measure the increase in absorbance at 405 nm in kinetic mode for 10-30 minutes.[19]

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of absorbance vs. time).

-

The percent inhibition is calculated relative to the control (no inhibitor).

-

IC₅₀ values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.[19]

-

Signaling Pathways and Visualizations

Carbonic anhydrase inhibitors exert their effects by modulating signaling pathways where pH and bicarbonate are key components.

Physiological pH Regulation

CAs are crucial for maintaining acid-base balance in the body.[1] In tissues, CO₂ produced during metabolism is rapidly converted to bicarbonate for transport in the blood. In the lungs and kidneys, the reverse reaction facilitates the excretion of CO₂ and the regulation of blood pH.[3]

Caption: Role of Carbonic Anhydrase in CO₂ Transport.

Carbonic Anhydrase IX in Tumor Hypoxia and pH Regulation

In many solid tumors, hypoxic conditions lead to the upregulation of membrane-bound CA IX via Hypoxia-Inducible Factor 1 (HIF-1).[20] CA IX contributes to an acidic tumor microenvironment by catalyzing the extracellular hydration of CO₂ that has diffused out of cancer cells. This process helps maintain a relatively alkaline intracellular pH, which is favorable for tumor cell proliferation and survival, while the acidic exterior promotes invasion and metastasis.[21][22]

Caption: CA IX in Tumor Microenvironment pH Regulation.

Experimental Workflow for CA Inhibitor Characterization

The discovery and characterization of a novel CA inhibitor follows a structured workflow, from initial screening to detailed kinetic analysis and selectivity profiling.

Caption: Workflow for CA Inhibitor Characterization.

Conclusion

While specific inhibitory data for this compound against carbonic anhydrase isoforms is not currently available in public literature, its chemical structure, featuring a classic benzenesulfonamide moiety, strongly suggests potential activity. The comprehensive evaluation of such a compound would follow the rigorous experimental and analytical framework outlined in this guide. By employing established protocols such as the stopped-flow CO₂ hydration and colorimetric esterase assays, researchers can determine its potency (Kᵢ and IC₅₀) and isoform selectivity. Understanding its impact on key signaling pathways, particularly those related to pH regulation in physiological and pathological contexts like cancer, is crucial for elucidating its therapeutic potential. The data provided for benchmark inhibitors like Acetazolamide serves as a critical reference for the performance and selectivity that new chemical entities in this class would be measured against.

References

- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 4. The cellular physiology of carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative structure activity relationship studies of sulfamide derivatives as carbonic anhydrase inhibitor: as antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. selleckchem.com [selleckchem.com]

- 12. scholars.mssm.edu [scholars.mssm.edu]

- 13. Ocular absorption, blood levels, and excretion of dorzolamide, a topically active carbonic anhydrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 18. Frontiers | A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis [frontiersin.org]

- 19. assaygenie.com [assaygenie.com]

- 20. mdpi.com [mdpi.com]

- 21. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the Dimethoxyethyl Group in Sulfonamide Activity: A Technical Assessment

Despite a comprehensive search of available scientific literature, there is a notable absence of specific data on the role of the dimethoxyethyl group in modulating the biological activity of sulfonamide-based compounds. This suggests that this particular structural modification has not been extensively explored or reported in the context of drug discovery and development. Consequently, a detailed technical guide with quantitative data, specific experimental protocols, and defined signaling pathways directly attributable to a dimethoxyethyl moiety on a sulfonamide scaffold cannot be constructed at this time.

This whitepaper will, therefore, provide a foundational understanding of sulfonamide structure-activity relationships (SAR) and extrapolate the potential contributions of alkoxyalkyl groups, such as the dimethoxyethyl moiety, based on established medicinal chemistry principles. This analysis will serve as a theoretical framework for researchers and drug development professionals interested in exploring this chemical space.

Introduction to Sulfonamides

Sulfonamides are a versatile class of synthetic compounds characterized by the presence of a sulfonyl group connected to an amine. Since their discovery as the first commercially available antibacterial agents, the sulfonamide scaffold has been extensively modified to develop a wide array of therapeutic agents with diverse pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.